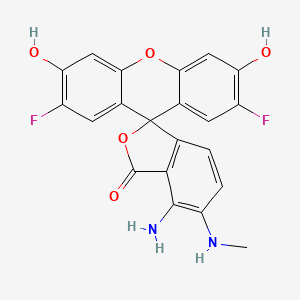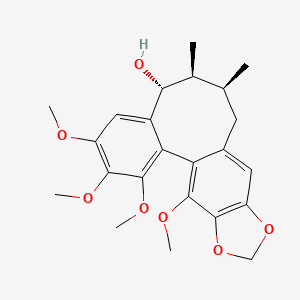
Daf-FM
Overview
Description
4-Amino-5-methylamino-2’,7’-difluorescein is a fluorescent dye primarily used for detecting and quantifying low concentrations of nitric oxide. This compound is essentially nonfluorescent until it reacts with nitric oxide to form a fluorescent benzotriazole . It is widely used in various scientific research applications due to its high sensitivity and photostability.
Mechanism of Action
Target of Action
The primary target of 4-Amino-5-methylamino-2’,7’-difluorescein is nitric oxide (NO) within cells . Nitric oxide is a critical signaling molecule in the body that helps with various physiological and pathological processes.
Mode of Action
4-Amino-5-methylamino-2’,7’-difluorescein is essentially nonfluorescent until it reacts with nitric oxide to form a fluorescent benzotriazole . This reaction allows the detection and quantification of low concentrations of nitric oxide in cells .
Biochemical Pathways
The interaction of 4-Amino-5-methylamino-2’,7’-difluorescein with nitric oxide affects the nitric oxide signaling pathway. The resulting fluorescent benzotriazole can be detected, allowing for the visualization and quantification of nitric oxide production in cells .
Pharmacokinetics
4-Amino-5-methylamino-2’,7’-difluorescein diacetate, a cell-permeant form of the compound, passively diffuses across cellular membranes . Once inside the cell, it is converted to a cell-impermeant form by non-specific esterases . This property impacts the bioavailability of the compound within cells.
Result of Action
The result of the action of 4-Amino-5-methylamino-2’,7’-difluorescein is the formation of a fluorescent benzotriazole when it reacts with nitric oxide . This fluorescence can be detected by any instrument that can detect fluorescein, including flow cytometers, microscopes, fluorescent microplate readers, and fluorometers .
Action Environment
The action of 4-Amino-5-methylamino-2’,7’-difluorescein can be influenced by environmental factors. For instance, buffers containing bovine serum albumin (BSA) and phenol red may affect the fluorescence and should be used with caution . Furthermore, the fluorescence quantum yield of the compound increases significantly after reacting with nitric oxide .
Biochemical Analysis
Biochemical Properties
4-Amino-5-methylamino-2’,7’-difluorescein interacts with nitric oxide (NO) in biochemical reactions . When it reacts with NO, it forms a fluorescent benzotriazole . This interaction allows for the detection and quantification of low concentrations of NO .
Cellular Effects
4-Amino-5-methylamino-2’,7’-difluorescein has significant effects on various types of cells and cellular processes. It is used to assess NO production in transaldolase-deficient lymphoblasts by flow cytometry . It is also used to detect NO accumulation in embryonic cortical neurons following neurotrophin stimulation .
Molecular Mechanism
The molecular mechanism of action of 4-Amino-5-methylamino-2’,7’-difluorescein involves its reaction with NO to form a fluorescent benzotriazole . This reaction allows for the detection and quantification of NO, providing a sensitive method for NO research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-5-methylamino-2’,7’-difluorescein can change over time. The fluorescence quantum yield of DAF-FM is ∼0.005, but increases about 160-fold, to ∼0.81, after reacting with NO .
Dosage Effects in Animal Models
The effects of 4-Amino-5-methylamino-2’,7’-difluorescein can vary with different dosages in animal models. For instance, it is used for in vivo imaging of NO in zebrafish .
Metabolic Pathways
4-Amino-5-methylamino-2’,7’-difluorescein is involved in the nitric oxide (NO) pathway . It reacts with NO, a crucial biological messenger, leading to the formation of a fluorescent benzotriazole .
Transport and Distribution
4-Amino-5-methylamino-2’,7’-difluorescein diacetate is cell permeant and passively diffuses across cellular membranes . Once inside the cell, it is converted to a cell-impermeant form .
Subcellular Localization
The subcellular localization of 4-Amino-5-methylamino-2’,7’-difluorescein is influenced by its ability to passively diffuse across cellular membranes . Once inside the cell, it is converted to a cell-impermeant form .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Amino-5-methylamino-2’,7’-difluorescein typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-2’,7’-difluorofluorescein.
Reaction Conditions: The compound is synthesized through a series of chemical reactions, including nitration, reduction, and methylation.
Industrial Production Methods: In industrial settings, the production of 4-Amino-5-methylamino-2’,7’-difluorescein involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-methylamino-2’,7’-difluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other fluorescent compounds.
Substitution: The amino groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various fluorescent derivatives that are used in different scientific applications .
Scientific Research Applications
4-Amino-5-methylamino-2’,7’-difluorescein has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting nitric oxide in chemical reactions.
Biology: Employed in cellular imaging to detect nitric oxide production in cells.
Medicine: Utilized in medical research to study the role of nitric oxide in various physiological processes.
Industry: Applied in the development of diagnostic assays and sensors for nitric oxide detection.
Comparison with Similar Compounds
4-Amino-2’,7’-difluorofluorescein: A precursor in the synthesis of 4-Amino-5-methylamino-2’,7’-difluorescein.
5-Amino-2’,7’-difluorofluorescein: Another fluorescent dye with similar properties.
6-Amino-2’,7’-difluorofluorescein: A related compound used in similar applications.
Uniqueness: 4-Amino-5-methylamino-2’,7’-difluorescein is unique due to its high sensitivity and photostability, making it a preferred choice for detecting low concentrations of nitric oxide in various research applications .
Properties
IUPAC Name |
7-amino-2',7'-difluoro-3',6'-dihydroxy-6-(methylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N2O5/c1-25-13-3-2-8-18(19(13)24)20(28)30-21(8)9-4-11(22)14(26)6-16(9)29-17-7-15(27)12(23)5-10(17)21/h2-7,25-27H,24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJCILWNOLHJCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=C(C=C1)C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)F)O)O)F)OC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439837 | |
| Record name | DAF-FM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254109-20-1 | |
| Record name | DAF-FM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 254109-20-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6]-Gingerdiol 3,5-diacetate](/img/structure/B1588459.png)


![3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B1588462.png)




![Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione, 3-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/new.no-structure.jpg)




